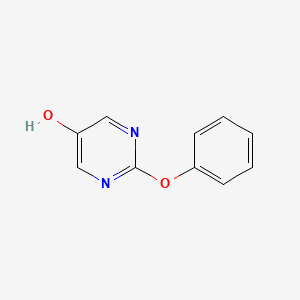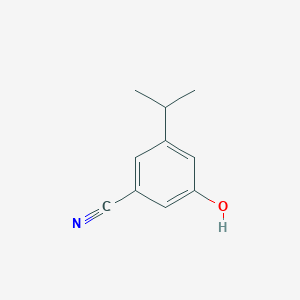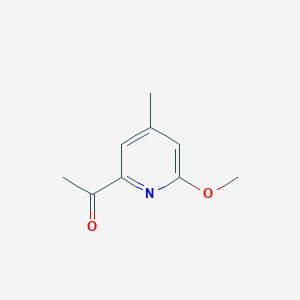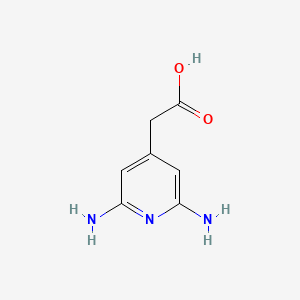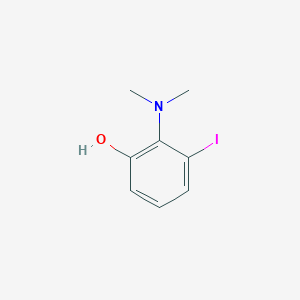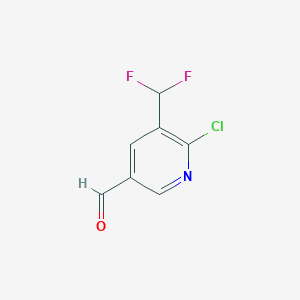
6-Chloro-5-(difluoromethyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(difluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H4ClF2NO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by difluoromethyl and chloro groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of 5-(difluoromethyl)nicotinaldehyde using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 6-Chloro-5-(difluoromethyl)nicotinaldehyde may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-(difluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Chloro-5-(difluoromethyl)nicotinic acid.
Reduction: 6-Chloro-5-(difluoromethyl)nicotinyl alcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-5-(difluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-(difluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-5-(trifluoromethyl)nicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Chloro-5-[(2,6-difluorophenyl)ethynyl]nicotinaldehyde: Contains an ethynyl linkage to a difluorophenyl group.
Uniqueness
6-Chloro-5-(difluoromethyl)nicotinaldehyde is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H4ClF2NO |
|---|---|
Poids moléculaire |
191.56 g/mol |
Nom IUPAC |
6-chloro-5-(difluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4ClF2NO/c8-6-5(7(9)10)1-4(3-12)2-11-6/h1-3,7H |
Clé InChI |
RDUJHZJJWJWSCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)F)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



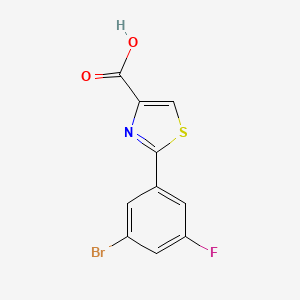
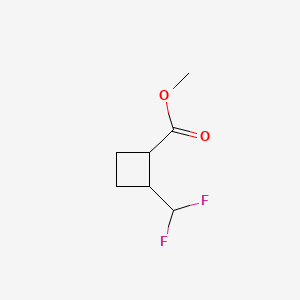
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
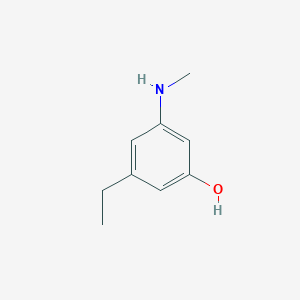
![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)
